4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl--D-glucuronide, Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester is a synthetic compound used primarily in research settings. It is an intermediate in the synthesis of labeled acetaminophen metabolites . The compound has a molecular formula of C21H22D3NO11 and a molecular weight of 470.44 .
Preparation Methods
The synthesis of 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a base such as pyridine
Chemical Reactions Analysis
4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl groups can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound is primarily used in scientific research, particularly in the study of acetaminophen metabolism. It serves as an intermediate in the synthesis of labeled acetaminophen metabolites, which are crucial for understanding the drug’s pharmacokinetics and toxicology . Additionally, it has applications in proteomics research .
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester involves its role as an intermediate in metabolic pathways. It interacts with various enzymes involved in the metabolism of acetaminophen, facilitating the formation of labeled metabolites . The molecular targets and pathways include glucuronidation processes mediated by UDP-glucuronosyltransferases.
Comparison with Similar Compounds
Similar compounds include:
Acetobromo-α-D-glucuronic acid methyl ester: Used for the synthesis of glucuronide derivatives.
2,3,4-Tri-O-acetyl-β-D-glucuronic acid methyl ester: Another glucuronic acid derivative with similar applications.
4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl–D-glucuronide, Methyl Ester is unique due to its specific use in the synthesis of labeled acetaminophen metabolites, making it particularly valuable in pharmacokinetic studies .
Properties
IUPAC Name |
methyl 6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFRFKWGBUUPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.